4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
CAS No.: 1361113-32-7
Cat. No.: VC2562523
Molecular Formula: C13H13F9N4O6
Molecular Weight: 492.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361113-32-7 |
|---|---|
| Molecular Formula | C13H13F9N4O6 |
| Molecular Weight | 492.25 g/mol |
| IUPAC Name | 4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7) |
| Standard InChI Key | TZZFRENXVUBVOH-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is a heterocyclic compound featuring a pyrimidine ring connected to an azetidine ring through an amino group, with trifluoroacetic acid contributing to its salt formation. The compound is identified by the CAS number 1361113-32-7 and has the molecular formula C13H13F9N4O6. This structural composition places it within the important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.
The compound's structure consists of two key components: the 4-azetidin-3-yl-pyrimidin-2-ylamine core and the trifluoroacetic acid salt moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is connected at the 3-position to the pyrimidine ring, which features an amino group at the 2-position. This arrangement creates a scaffold with multiple potential hydrogen bond donors and acceptors, contributing to its potential biological activity.
Physical and Chemical Properties
The physical and chemical properties of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1361113-32-7 |
| Molecular Formula | C13H13F9N4O6 |
| Molecular Weight | 492.25 g/mol |
| Physical State | Solid |
| Classification | Heterocyclic compound |
| Structural Features | Pyrimidine ring connected to azetidine ring through amino group |
| Salt Form | Trifluoroacetic acid salt |
The trifluoroacetic acid component significantly influences the compound's properties, particularly its solubility in various solvents and its stability. Trifluoroacetic acid (TFA) is a strong acid with a pKa of 0.23, which contributes to the formation of a stable salt with the basic nitrogen atoms in the compound .
Synthesis and Characterization Methods
Characterization Techniques
Characterization of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound, with particular attention to the proton (¹H) and carbon (¹³C) NMR spectra to verify the presence and connectivity of the azetidine and pyrimidine rings.
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Mass Spectrometry: Applied to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
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Infrared (IR) Spectroscopy: Valuable for identifying characteristic functional groups, particularly those associated with the trifluoroacetic acid salt component.
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X-ray Crystallography: When suitable crystals can be obtained, this technique provides definitive structural information, including bond lengths, angles, and three-dimensional arrangement.
Related Compounds and Comparative Analysis
Similar Azetidine-Containing Compounds
Several related compounds featuring the azetidine ring have been investigated for various applications. For example, azetidin-3-yl acetate 2,2,2-trifluoroacetate (CAS: 1356114-40-3) shares the azetidine core and trifluoroacetic acid salt formation . These structural similarities suggest potential parallels in synthetic approaches and handling considerations.
Other azetidine-containing compounds that have been studied include:
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2-(3-Pyridin-3-ylpropyl)azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) (CAS: 1361111-96-7)
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3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)
These compounds demonstrate the versatility of the azetidine scaffold in medicinal chemistry and provide context for understanding the potential applications of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt).
Pyrimidine Derivatives in Drug Discovery
Pyrimidine derivatives have been extensively studied in drug discovery efforts. Research has shown that pyrimidine-containing compounds can serve as inhibitors of various enzymes and receptors, making them valuable scaffolds in medicinal chemistry . The incorporation of the pyrimidine ring in 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) may contribute to its potential biological activity and pharmaceutical relevance.
Notable examples of research on pyrimidine derivatives include:
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Dihydrofuro[3,4-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors for HIV-1
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Substituted 2-aminopyridine compounds as cyclin-dependent kinase 4 inhibitors for treating cancer and inflammatory diseases
These examples highlight the significance of pyrimidine-containing compounds in pharmaceutical research and provide context for the potential applications of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt).
Future Research Directions and Perspectives
Challenges and Limitations
Research on 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) faces several challenges:
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Limited Published Data: The relative scarcity of published research specifically on this compound necessitates more extensive investigation to fully understand its properties and potential.
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Synthetic Complexities: The preparation of the strained azetidine ring and subsequent functionalization presents synthetic challenges that may limit large-scale production.
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Pharmacokinetic Considerations: The trifluoroacetic acid salt form may influence solubility, stability, and bioavailability, requiring careful optimization for specific applications.
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